molecular formula C29H19N3O4 B7775811 SBC-115337

SBC-115337

Cat. No.: B7775811
M. Wt: 473.5 g/mol
InChI Key: ALQIZRCPSILFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SBC-115337 involves the structural modification of previously derived molecules. The compound is synthesized through a series of chemical reactions, including the formation of benzofuran and benzoxazole rings. The specific synthetic route and reaction conditions are proprietary and detailed in Shifa Biomedical’s patent WO2017222953A .

Industrial Production Methods

Industrial production of this compound is achieved through optimized synthetic routes that ensure high yield and purity. The compound is typically produced in solid form, with a purity of 98.05%. It is stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

SBC-115337 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .

Scientific Research Applications

SBC-115337 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying PCSK9 inhibitors and their interactions with LDLR.

    Biology: Investigated for its effects on cellular processes involving cholesterol metabolism.

    Medicine: Potential therapeutic agent for treating hypercholesterolemia and cardiovascular diseases by lowering LDL cholesterol levels.

    Industry: Utilized in the development of new drugs targeting PCSK9 and related pathways .

Mechanism of Action

SBC-115337 exerts its effects by inhibiting the interaction between PCSK9 and LDLR. This inhibition prevents the degradation of LDLR, leading to increased uptake of low-density lipoprotein (LDL) cholesterol by liver cells. The molecular targets involved include the PCSK9 protein and the LDLR on the surface of liver cells. The compound’s mechanism of action is crucial for its potential use in lowering LDL cholesterol levels and treating cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SBC-115337

This compound is unique due to its high potency and specificity as a PCSK9 inhibitor. It has an IC50 value of 0.5 μM, making it one of the most effective small molecule inhibitors of PCSK9. Additionally, its oral bioavailability and ability to significantly upregulate LDLR levels in liver cells distinguish it from other similar compounds .

Properties

IUPAC Name

N-[4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N3O4/c33-27(30-21-15-11-19(12-16-21)29-32-23-6-2-4-8-25(23)36-29)18-9-13-22(14-10-18)31-28(34)26-17-20-5-1-3-7-24(20)35-26/h1-17H,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQIZRCPSILFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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